Nybomycin

Antimicrobial Resistance DNA Gyrase Reverse Antibiotic

Nybomycin is a first-in-class 'reverse antibiotic' that selectively kills fluoroquinolone-resistant pathogens (MRSA, VRE) harboring gyrA S83L/I mutations while sparing wild-type strains. Its exceptionally low resistance mutation frequency (<1×10⁻¹¹/generation) enables robust long-term evolution studies. With a consistent MIC of 1.0 µg/mL against M. smegmatis and M. bovis BCG under both aerobic and hypoxic conditions, it serves as a critical benchmark for anti-persister and TB latency assays. Documented in vivo efficacy (2-3 log₁₀ CFU reduction) in murine infection models provides a validated baseline for preclinical PK/PD comparisons. For biosynthesis groups, its production titer has been engineered up 15-fold (to 12 mg/L), demonstrating a tractable gene cluster for metabolic engineering studies. Procure nybomycin to unlock unique mechanistic investigations inaccessible to conventional fluoroquinolones.

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
CAS No. 30408-30-1
Cat. No. B1677057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNybomycin
CAS30408-30-1
SynonymsNSC 613948, Nybomycin
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C
InChIInChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3
InChIKeyHKMUGCUFXWTNSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nybomycin (CAS 30408-30-1): Procurement-Grade Antibiotic with Reverse Activity Against Fluoroquinolone-Resistant Pathogens


Nybomycin (CAS 30408-30-1) is a heterocyclic metabolite first isolated from Streptomyces niveus, characterized by a unique tetracyclic structure featuring an angularly fused 4-oxazoline ring [1]. It exhibits a distinctive 'reverse antibiotic' mechanism of action, targeting mutant DNA gyrase (GyrA) in fluoroquinolone-resistant bacteria while sparing wild-type strains [2][3]. This compound is of significant interest for research into overcoming antimicrobial resistance, particularly in multi-drug resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) [4].

Why Nybomycin Cannot Be Replaced by Conventional Gyrase Inhibitors: Procurement Rationale


Generic substitution with conventional fluoroquinolones (e.g., ciprofloxacin, levofloxacin) is not feasible in studies targeting fluoroquinolone-resistant pathogens. Nybomycin possesses a unique, inverted susceptibility profile, demonstrating potent activity against bacterial strains harboring specific gyrA mutations (e.g., S83L/I) that confer high-level resistance to fluoroquinolones [1][2]. This mechanism of action, dependent on a distinct binding mode to the mutant enzyme, results in a resistance mutation frequency that is exceptionally low (<1 × 10⁻¹¹/generation) compared to alternative scaffolds [1]. Standard procurement of a fluoroquinolone would not only fail to address the resistant phenotype but would also preclude investigations into the 'reverse antibiotic' paradigm and its implications for resistance management.

Nybomycin Differential Evidence: Quantitative Comparison Against Fluoroquinolone Analogs


Reverse Antibiotic Activity: Differential Inhibition of Wild-Type vs. Mutant Gyrase

Nybomycin demonstrates a 'reverse antibiotic' profile, selectively inhibiting the growth of fluoroquinolone-resistant Staphylococcus aureus strains harboring mutated gyrA genes (S83L/I) while showing no activity against wild-type strains with intact gyrA. In contrast, fluoroquinolones such as ciprofloxacin are effective against wild-type strains but lose efficacy against these mutants [1][2]. This differential activity is quantified by Minimum Inhibitory Concentration (MIC) values: Nybomycin is active against quinolone-resistant S. aureus Mu50, whereas ciprofloxacin requires significantly higher concentrations or is inactive. In an E. coli ΔtolC model with enhanced permeability, nybomycin inhibited both wild-type gyrase and the GyrA S83L mutant with comparable sensitivity, contrasting with the reduced activity of fluoroquinolones against the mutant [2].

Antimicrobial Resistance DNA Gyrase Reverse Antibiotic

Ultra-Low Resistance Mutation Frequency Compared to Fluoroquinolones

The frequency at which bacteria develop resistance to nybomycin is exceptionally low, quantified at <1 × 10⁻¹¹ per generation for quinolone-resistant Staphylococcus aureus strain Mu50 [1]. This is in stark contrast to the relatively high frequency of resistance emergence observed with fluoroquinolones (often in the range of 10⁻⁶ to 10⁻⁸ per generation), which is a major limitation for their clinical utility [2]. Furthermore, nybomycin-resistant mutants were found to have undergone a back-mutation in the gyrA gene, restoring susceptibility to quinolones, a phenomenon not observed with fluoroquinolone use [1].

Resistance Evolution Mutation Rate Antibiotic Stewardship

Broad-Spectrum In Vitro Activity: MIC Values Against Key Pathogens

Nybomycin exhibits potent in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values that are comparable to or better than certain other natural product antibiotics in specific contexts. Reported MICs include 0.025 µg/mL against B. subtilis, 0.2 µg/mL against M. smegmatis, and 0.003 µg/mL against K. pneumoniae . While activity against wild-type S. aureus is poor, it is highly active against multi-resistant strains. For comparison, the fluoroquinolone ciprofloxacin typically shows MICs of 0.12–0.5 µg/mL against wild-type S. aureus but is ineffective against resistant strains .

Antibacterial Activity MIC Gram-positive

Anti-Dormant Mycobacterial Activity: Differential Efficacy Under Hypoxic Conditions

Nybomycin demonstrates a rare and valuable property among antibiotics: it retains potent antimicrobial activity against mycobacteria under dormancy-inducing hypoxic conditions. Against Mycobacterium smegmatis and M. bovis BCG, the MIC was determined to be 1.0 µg/mL under both actively growing aerobic conditions and hypoxic (dormant) conditions [1]. This contrasts with many standard antimycobacterial agents, such as isoniazid, which show significantly reduced activity (e.g., a 10- to 100-fold increase in MIC) against non-replicating, dormant cells [2].

Tuberculosis Dormancy Hypoxia

In Vivo Efficacy in Murine Infection Models: Quantitative Reduction in Bacterial Load

Nybomycin and its derivative deoxynybomycin have demonstrated significant in vivo efficacy in murine models of infection, particularly against fluoroquinolone-resistant pathogens. Studies have shown that treatment with deoxynybomycin resulted in a substantial reduction in bacterial load in infected mice, with a reported decrease of approximately 2-3 log10 CFU in target organs (e.g., spleen, liver) compared to untreated controls [1]. This level of in vivo bacterial clearance is comparable to that observed with optimized doses of established antibiotics like linezolid or vancomycin in similar MRSA infection models, where reductions of 2-4 log10 CFU are typically reported [2].

In Vivo Efficacy MRSA Pharmacodynamics

Engineered Production Yields: Enabling Scalable Procurement for Advanced Research

Historically, low native production titers (<1 mg/L) have been a significant barrier to procuring sufficient quantities of nybomycin for advanced studies. However, recent advances in systems metabolic engineering of Streptomyces albidoflavus have dramatically increased production yields. An engineered strain, NYB-11, was shown to accumulate up to 12 mg/L of nybomycin, representing a 15-fold increase over the base strain [1]. This is a substantial improvement, moving production from the milligram-per-liter scale typical of many natural product research compounds to a level that can support more extensive in vitro and in vivo pharmacological profiling.

Metabolic Engineering Production Titer Scalability

Strategic Application Scenarios for Nybomycin in Antimicrobial Research Programs


Investigating the 'Reverse Antibiotic' Mechanism Against Fluoroquinolone-Resistant Gram-Positive Pathogens

Nybomycin is the optimal tool for research programs focused on understanding and exploiting the 'reverse antibiotic' phenomenon. Its selective activity against S. aureus and E. faecalis strains harboring gyrA mutations (S83L/I) that confer high-level fluoroquinolone resistance allows for mechanistic studies of differential enzyme binding, resistance reversal, and the evolutionary dynamics of resistance emergence [1]. The exceptionally low resistance mutation frequency (<1 × 10⁻¹¹/generation) further supports its use in long-term evolution experiments [1].

Screening and Development of Novel Antimycobacterial Agents Targeting Dormant Cells

Given its ability to maintain a consistent MIC of 1.0 µg/mL against M. smegmatis and M. bovis BCG under both aerobic and hypoxic conditions, nybomycin serves as a critical positive control and benchmark compound in assays designed to identify new agents with activity against dormant, non-replicating mycobacteria [2]. Its procurement is essential for laboratories working on tuberculosis latency models and high-throughput screens for anti-persister compounds.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Murine Infection Models

For research groups advancing antimicrobial candidates into preclinical development, nybomycin provides a well-characterized scaffold with demonstrated in vivo efficacy. The documented reduction in bacterial load (2-3 log10 CFU) in murine models of systemic infection with fluoroquinolone-resistant bacteria provides a validated baseline for comparative PK/PD studies and for assessing the in vivo performance of novel nybomycin derivatives or combination therapies [3].

Synthetic Biology and Metabolic Engineering for Natural Product Overproduction

Nybomycin is an ideal chassis compound for research in natural product biosynthesis and metabolic engineering. The recent success in boosting its production titer from 0.86 mg/L to 12 mg/L (a 15-fold increase) through systematic genetic manipulation of Streptomyces albidoflavus demonstrates the tractability of its biosynthetic gene cluster and provides a clear roadmap for further yield optimization [4]. This makes it a valuable model system for studies on precursor supply, regulatory network engineering, and heterologous expression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nybomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.